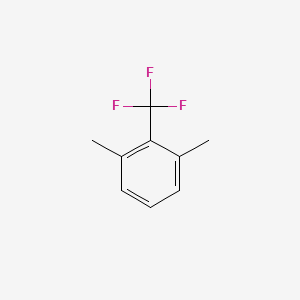

1,3-Dimethyl-2-(trifluoromethyl)benzene

Description

Significance of Trifluoromethylated Compounds in Organic Chemistry

Among the various fluorinated moieties, the trifluoromethyl (-CF3) group holds a prominent position in organic chemistry. nih.gov Its introduction into organic molecules is a key strategy in modern drug design and materials science. sigmaaldrich.comchemicalbook.com The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov

The replacement of a methyl group with a trifluoromethyl group can lead to enhanced metabolic stability because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic degradation. nih.gov This increased stability can prolong the active life of a drug molecule in the body. Furthermore, the trifluoromethyl group can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target. nih.gov In terms of electronic effects, the potent electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a molecule's interaction with its biological target. beilstein-journals.org

Overview of Aromatic Compounds with Fluorine Substituents

Aromatic compounds featuring fluorine substituents, often referred to as fluoroarenes, are a cornerstone of organofluorine chemistry. Their applications are diverse, ranging from the synthesis of life-saving pharmaceuticals to the development of high-performance polymers and liquid crystals. nih.gov The introduction of fluorine onto an aromatic ring can be achieved through various synthetic methods, including electrophilic and nucleophilic fluorination reactions. A classic method for the synthesis of fluoroarenes is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. chemscene.com

The presence of fluorine on an aromatic ring can influence its reactivity in subsequent chemical transformations. For instance, the electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group. This modulation of reactivity is a powerful tool for synthetic chemists in the construction of complex molecules.

Research Landscape of 1,3-Dimethyl-2-(trifluoromethyl)benzene within Fluorinated Aromatics

Within the broad class of fluorinated aromatics, this compound has emerged as a significant building block in synthetic chemistry. This compound, with its unique substitution pattern of two electron-donating methyl groups and one strongly electron-withdrawing trifluoromethyl group on a benzene (B151609) ring, possesses a distinct electronic and steric profile that influences its reactivity and potential applications.

Synthesis and Properties

The synthesis of this compound can be achieved through several routes, with a common approach being the direct trifluoromethylation of 1,3-dimethylbenzene using various trifluoromethylating agents. Transition metal-catalyzed methods, often employing palladium or copper catalysts, are also utilized to facilitate the formation of the carbon-trifluoromethyl bond.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 41818-96-6 |

| Molecular Formula | C9H9F3 |

| Molecular Weight | 174.16 g/mol |

| Physical State | Clear colorless liquid |

| Thermal Stability | Decomposes above 300°C |

This table is generated based on available data, which may be subject to variation.

Chemical Reactivity and Research Applications

The chemical reactivity of this compound is largely dictated by the interplay of its substituents. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. Conversely, the methyl groups are susceptible to oxidation, which can lead to the formation of carboxylic acids or aldehydes. The trifluoromethyl group itself is generally resistant to reduction.

Spectroscopic Characterization

The structure of this compound is confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for its characterization. In ¹H NMR, signals corresponding to the aromatic and methyl protons are observed. The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A characteristic signal in the ¹⁹F NMR spectrum, often a quartet due to coupling with adjacent carbons, confirms the presence of the trifluoromethyl group.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-4-3-5-7(2)8(6)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGURHJHQZVSCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602991 | |

| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41818-96-6 | |

| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethyl 2 Trifluoromethyl Benzene

Regioselective Trifluoromethylation Strategies

Regioselective synthesis of the target compound is challenging due to the presence of multiple reactive sites on the 1,3-dimethylbenzene ring. The two methyl groups direct electrophilic substitution to the C-4 and C-6 positions (ortho and para to one methyl group) and the C-2 position (ortho to both methyl groups). Strategies to selectively functionalize the C-2 position are therefore of significant interest.

The direct introduction of a trifluoromethyl group onto the 1,3-dimethylbenzene (m-xylene) scaffold represents the most straightforward approach. This typically involves the use of potent trifluoromethylating agents that can react with the aromatic ring under catalytic or radical conditions. Reagents such as trifluoromethyl iodide (CF3I) or electrophilic trifluoromethyl sources like hypervalent iodine reagents (e.g., Togni reagents) or sulfonium (B1226848) salts (e.g., Umemoto's reagents) are commonly employed. ethz.ch

However, direct trifluoromethylation of m-xylene (B151644) often leads to a mixture of isomers, with substitution occurring at the C-2, C-4, and C-5 positions. The regioselectivity is influenced by the reaction mechanism (radical, electrophilic, or nucleophilic) and the specific reagents and conditions used. Radical trifluoromethylation, for instance, tends to be less selective, while electrophilic methods may favor the more sterically accessible and electronically activated C-4 position over the more hindered C-2 position. Achieving high selectivity for the C-2 isomer via direct trifluoromethylation remains a significant synthetic challenge.

One potential pathway involves the conversion of a precursor, such as 2,6-dimethylaniline (B139824), to the target compound. This can be achieved through a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt, which is then treated with a copper-CF3 reagent. organic-chemistry.orgnih.gov This method transforms the C-N bond into a C-CF3 bond, providing a regiochemically defined route to 1,3-dimethyl-2-(trifluoromethyl)benzene. organic-chemistry.orgnih.gov

| Precursor | Reagent System | Product | Notes |

| 2,6-Dimethylaniline | 1. NaNO₂, H⁺ 2. CuCF₃ | This compound | Regioselectivity is determined by the position of the initial amino group. |

| 1,3-Dimethylbenzene | CF₃I, Radical Initiator | Mixture of isomers | Low selectivity for the desired C-2 product. |

| 1,3-Dimethylbenzene | Electrophilic CF₃⁺ source | Mixture of isomers | Often favors the C-4/C-6 positions. |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.org For 1,3-disubstituted arenes, two DMGs positioned at C-1 and C-3 can synergistically direct metalation to the C-2 position.

An alternative is to start with a 1,3-disubstituted benzene (B151609) ring that already contains strong DMGs. After C-2 trifluoromethylation via DoM, these DMGs would then be converted to methyl groups. While plausible, this multi-step approach can be synthetically demanding.

The regioselectivity of trifluoromethylation reactions on 1,3-dimethylbenzene is governed by a combination of steric and electronic factors, which differ depending on the reaction mechanism.

Electrophilic Trifluoromethylation : In this mechanism, a positively polarized "CF₃⁺" species attacks the electron-rich aromatic ring. The two methyl groups are electron-donating and activate the ring towards electrophilic attack. They direct substitution to the ortho and para positions. The C-4 and C-6 positions are ortho/para to one methyl group, while the C-2 position is ortho to both. While the C-2 position is electronically highly activated due to the additive effect of both methyl groups, it is also the most sterically hindered. Consequently, electrophilic attack often favors the less hindered C-4 position, leading to 1,3-dimethyl-4-(trifluoromethyl)benzene as a major product.

Radical Trifluoromethylation : This pathway involves the trifluoromethyl radical (•CF₃), which is generally considered to be electrophilic in nature. The •CF₃ radical adds to the aromatic ring, and the regiochemical outcome is influenced by the stability of the resulting cyclohexadienyl radical intermediate. Addition at the C-2 position is sterically hindered, but the resulting radical is stabilized by both adjacent methyl groups. Addition at C-4 is less hindered. The distribution of products in radical reactions can be complex, often yielding a mixture of isomers, and is highly dependent on the specific radical source and reaction conditions. nih.gov

Metal-Catalyzed C-H Functionalization : In transition metal-catalyzed reactions, regioselectivity is often controlled by the formation of a metallacyclic intermediate. For instance, in palladium- or copper-catalyzed processes, a directing group on the substrate can coordinate to the metal center, leading to C-H activation at a specific ortho position. Without a strong directing group, as in the case of m-xylene, achieving high C-2 selectivity via this mechanism is difficult.

Catalytic Approaches to Carbon-Trifluoromethyl Bond Formation

Catalytic methods, particularly those employing transition metals, offer milder and more selective routes for creating C-CF3 bonds compared to traditional methods.

Palladium and copper catalysts are frequently used to facilitate the formation of the carbon-trifluoromethyl bond. researchgate.net These methods often involve the cross-coupling of an aryl halide or an equivalent precursor with a trifluoromethylating agent. For the synthesis of this compound, this would typically start from a 2-halo-1,3-dimethylbenzene derivative.

Alternatively, palladium-catalyzed direct C-H trifluoromethylation has emerged as a powerful tool. nih.gov These reactions often require a directing group to achieve high regioselectivity. researchgate.net For a substrate like m-xylene, which lacks a strong directing group, non-directed C-H functionalization might occur but would likely result in a mixture of isomers.

A more effective strategy for 1,3-disubstituted arenes involves a two-step, one-pot sequence:

Iridium-catalyzed C-H borylation : An iridium catalyst selectively directs the borylation of the C-H bond at the position between the two substituents. For 1,3-dimethylbenzene, this would yield 2,6-dimethylphenylboronic acid pinacol (B44631) ester.

Copper-catalyzed trifluoromethylation : The resulting boronic ester is then subjected to a copper-mediated trifluoromethylation reaction.

This sequential approach leverages the high regioselectivity of the iridium-catalyzed borylation to prepare the necessary precursor for a subsequent copper-catalyzed trifluoromethylation, ultimately affording the desired C-2 substituted product with high selectivity.

Copper(I) species are central to many trifluoromethylation reactions. The active species is often a copper(I) trifluoromethyl complex, "[CuCF₃]", which can be generated from various precursors. This complex can then participate in cross-coupling reactions with aryl precursors.

One of the most effective methods for the regioselective synthesis of this compound involves the trifluoromethylation of an arylboronic acid derivative, as mentioned previously. In this process, a copper catalyst, often in the presence of an oxidant, facilitates the coupling between the arylboronic acid (or its ester) and a CF₃ source. documentsdelivered.com

Another relevant copper-mediated process is the Sandmeyer trifluoromethylation. organic-chemistry.org This reaction transforms an arylamine into the corresponding trifluoromethylated arene. For this specific target, 2,6-dimethylaniline would be converted into its diazonium salt, which is then treated with a copper(I) salt and a trifluoromethyl source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). organic-chemistry.org The reaction proceeds via a radical mechanism initiated by single-electron transfer from the copper(I) species to the diazonium salt. nih.gov

| Method | Substrate | Catalyst/Mediator | Trifluoromethyl Source | Typical Yield (%) |

| Sequential Borylation/Trifluoromethylation | 1,3-Dimethylbenzene | 1. Ir catalyst 2. Cu catalyst | 1. B₂pin₂ 2. Electrophilic CF₃⁺ source | High |

| Cross-Coupling | 2,6-Dimethylphenylboronic acid | Cu catalyst | Electrophilic CF₃⁺ source | 70-90 |

| Sandmeyer Reaction | 2,6-Dimethylaniline | Cu(I) salt | TMSCF₃ | 60-85 |

Recent Advances in Green Fluorine Chemistry in the Synthesis of Fluorinated Aromatics

In recent years, significant strides have been made in developing more environmentally friendly methods for the synthesis of fluorinated aromatic compounds. dovepress.com These "green" approaches aim to reduce the use of hazardous reagents and minimize waste while improving efficiency. dovepress.com For the synthesis of compounds like this compound, these advancements offer promising alternatives to traditional methods.

One notable development is the catalyst-free direct C-H trifluoromethylation of arenes. rsc.org A mild and practical strategy utilizes sodium triflinate (Langlois' reagent, NaSO2CF3) as an inexpensive and solid trifluoromethyl source, with sodium persulfate as an initiator. rsc.org This reaction can be conducted in a water-acetonitrile mixture at moderate temperatures (around 30°C), making it an environmentally benign option that can be scaled up to the gram level with excellent yields. rsc.org

Another green approach involves the use of visible light to promote the trifluoromethylation of arenes and heteroarenes. acs.org This method employs the inexpensive CF3SO2Na as the CF3 radical source and naturally occurring quinones as oxidants. acs.org The process is operationally simple and provides access to a variety of CF3-containing building blocks. acs.org Furthermore, electrophotochemical methods offer a catalyst- and oxidant-free pathway for the trifluoromethylation of arenes using trifluoroacetic acid (TFA), an inexpensive and readily available reagent. chemistryviews.orgnih.gov This technique uses an electrochemical cell with graphite (B72142) and platinum electrodes under LED light to generate CF3 radicals from TFA. chemistryviews.orgnih.gov

These green methodologies represent a significant improvement over traditional fluorination techniques, which often rely on harsh reagents and conditions. dovepress.com

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While not directly applied to the synthesis of this compound in the reviewed literature, the principles of MCRs are highly relevant for the synthesis of other trifluoromethyl-substituted aromatic compounds, particularly N-heterocycles.

A convenient and efficient metal-free, multi-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.orgfrontiersin.org This method utilizes readily available starting materials: trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate (TFBen). nih.govfrontiersin.orgfrontiersin.org The reaction demonstrates a broad substrate scope, high efficiency, and scalability, providing a straightforward route to these biologically important scaffolds in moderate to good yields. nih.govfrontiersin.orgfrontiersin.org

The reaction proceeds through the initial formation of a trifluoroacetimidohydrazide from the trifluoroacetimidoyl chloride and hydrazine hydrate. This intermediate then reacts with TFBen, which serves as a C1 source, to undergo cyclization and form the desired triazole ring. researchgate.net The use of an acid additive, such as trifluoroacetic acid (TFA), has been shown to promote the reaction with high efficiency. nih.gov

This multi-component approach highlights a growing trend in the synthesis of trifluoromethylated heterocycles, offering advantages in terms of operational simplicity and the use of inexpensive building blocks. acs.org

Advanced Synthetic Techniques

The synthesis of trifluoromethylated aromatics has benefited from the adoption of advanced technologies and strategies that offer improved control, efficiency, and scalability.

Continuous flow reactors are increasingly being used in organic synthesis to facilitate reactions that are challenging to perform in traditional batch processes. tue.nl This technology offers enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. nih.gov

For the synthesis of trifluoromethylated aromatics, continuous flow reactors have been employed for visible-light-induced radical trifluoromethylation, leading to improved yields and selectivity. This approach allows for efficient irradiation of the reaction mixture, which can be a limiting factor in batch photocatalysis. researchgate.net Continuous-flow photocatalysis using an organic photoredox catalyst has been shown to rapidly synthesize a variety of trifluoromethylated heterocycles with high yields in short residence times. bohrium.com

The use of continuous flow technology can also facilitate the use of fluorinated greenhouse gases, such as fluoroform (CHF3), as a CF3 source. mit.edu Flow chemistry addresses the challenges of gas-liquid reactions in batch, such as insufficient interfacial contact and scalability issues. mit.edu

The table below summarizes the advantages of using continuous flow reactors in trifluoromethylated aromatic synthesis.

| Feature | Benefit in Continuous Flow Synthesis |

| Heat and Mass Transfer | Enhanced, leading to better reaction control and reduced side products. mit.edu |

| Safety | Safer handling of reactive intermediates and gaseous reagents. mit.edu |

| Scalability | Readily scalable for industrial manufacturing. mit.edu |

| Photochemistry | Efficient irradiation of the reaction mixture, improving yields and reaction times. researchgate.netbohrium.com |

| Gas-Liquid Reactions | Overcomes challenges of interfacial contact, enabling the use of gaseous reagents like CHF3. mit.edu |

Halogen exchange (Halex) and cross-coupling reactions are fundamental strategies for introducing fluorine and trifluoromethyl groups into aromatic rings.

The Halex process is a classic method for converting aromatic chlorides to their corresponding fluorides. wikipedia.org It involves the reaction of an aryl chloride with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride, at high temperatures in a polar aprotic solvent. wikipedia.org While traditionally used for producing aryl fluorides, the principles of halogen exchange can be adapted for trifluoromethylation. For instance, iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes, converting C-F bonds to other carbon-halogen bonds, which can then be further functionalized. chemrxiv.orglookchem.com

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of trifluoromethylation, these reactions can be used to couple an aryl halide or triflate with a trifluoromethyl source. organic-chemistry.org Copper-catalyzed cross-coupling reactions of Ruppert-Prakash type reagents (like TMSCF3) with aryl bromides provide a diverse array of trifluoromethylated products. organic-chemistry.org These reactions are often mediated by light and can be applied to the late-stage functionalization of complex molecules. organic-chemistry.org

The table below provides a comparison of these two strategies.

| Strategy | Description | Key Reagents | Advantages |

| Halogen Exchange (Halex) | Conversion of an aryl halide (typically chloride) to an aryl fluoride. Can also be used to modify the CF3 group itself. | Anhydrous KF, CsF; Catalytic iron(III) halides. wikipedia.orgchemrxiv.org | Utilizes readily available aryl chlorides. rsc.org |

| Cross-Coupling | Formation of a C-CF3 bond by coupling an aryl halide/triflate with a CF3 source. | Pd or Cu catalysts; TMSCF3, "CuCF3". organic-chemistry.orgresearchgate.net | Broad substrate scope and functional group tolerance. nih.gov |

Synthesis of Radiolabeled this compound for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (18F). nih.gov The trifluoromethyl group is of significant interest for developing 18F-labeled radiotracers due to its prevalence in pharmaceuticals. nih.govsemanticscholar.org The synthesis of [18F]trifluoromethylated compounds like [18F]-1,3-dimethyl-2-(trifluoromethyl)benzene presents unique challenges due to the short half-life of 18F (109.8 minutes). nih.govsemanticscholar.org

Several strategies have been developed for the introduction of the [18F]CF3 group. researchgate.net One common approach is the radiofluorination of a suitable precursor. This can involve nucleophilic substitution with [18F]fluoride on a difluoromethyl group bearing a leaving group. nih.gov Copper-mediated [18F]trifluoromethylation of aryl iodides using difluorocarbene chemistry has been explored, though it can result in low molar activity. nih.gov

Recent advances have focused on improving the efficiency and applicability of [18F]trifluoromethylation. The development of new reagents and methods allows for the radiolabeling of complex molecules under mild conditions. researchgate.net For example, the synthesis of [18F]Ruppert-Prakash reagent ([18F]TMSCF3) has been achieved, enabling the transfer of the [18F]trifluoromethyl group to various substrates. semanticscholar.org

The development of efficient and reliable methods for synthesizing [18F]trifluoromethylated aromatic compounds is crucial for advancing PET imaging research and enabling the in vivo study of biological processes and drug distribution. nih.gov

Reactivity and Reaction Mechanisms of 1,3 Dimethyl 2 Trifluoromethyl Benzene

Electronic Environment and its Influence on Reactivity

Conversely, methyl (-CH₃) groups are electron-donating, primarily through an inductive effect (+I) and hyperconjugation. They increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. This makes the ring more nucleophilic and more reactive towards electrophiles compared to unsubstituted benzene (B151609). The electron-donating nature of methyl groups is reflected in their negative Hammett constants.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -CF₃ | +0.54 | Strongly Electron-Withdrawing |

| -CH₃ | -0.17 | Electron-Donating |

Steric hindrance also plays a crucial role. The trifluoromethyl group, being larger than a hydrogen atom, can sterically hinder the approach of an electrophile to the adjacent positions on the ring. However, in the case of 1,3-dimethyl-2-(trifluoromethyl)benzene, the primary steric influence on incoming electrophiles will be from the methyl groups directing towards the 4- and 6-positions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene and its derivatives. In this compound, the outcome of EAS reactions is dictated by the combined directing effects of the substituents.

As established, the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack. This means that more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) may be required for electrophilic substitution to occur compared to benzene or xylenes. The electron-withdrawing nature of the -CF₃ group destabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thus increasing the activation energy of the substitution.

The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile.

Trifluoromethyl group (-CF₃): As a strong deactivating group, it is a meta-director. This means it directs incoming electrophiles to the positions meta to itself (positions 4 and 6 in this molecule).

Methyl groups (-CH₃): As activating groups, they are ortho, para-directors. The methyl group at position 1 directs to positions 2, 4, and 6. The methyl group at position 3 directs to positions 2, 4, and 6.

The position 5 is sterically less hindered than positions 4 and 6, which are ortho to a methyl group. However, the electronic directing effects are the dominant factor. The position 2 is already substituted. Therefore, the major products of electrophilic aromatic substitution reactions on this compound are expected to be the 4- and 6-substituted derivatives.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CF₃ | 2 | Deactivating | meta | 4, 6 |

| -CH₃ | 1 | Activating | ortho, para | 2, 4, 6 |

| -CH₃ | 3 | Activating | ortho, para | 2, 4, 6 |

Oxidation Reactions of Methyl Substituents

The methyl groups attached to the aromatic nucleus of this compound can be oxidized to form corresponding aldehydes or carboxylic acids. However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly influences the rate of these reactions. Electron-withdrawing substituents tend to retard the oxidation of benzylic methyl groups. thieme-connect.de

Mild and efficient oxidizing agents, such as hypervalent iodine(V) compounds like 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), can be employed for the selective conversion of methylarenes to arenecarbaldehydes. thieme-connect.de A key advantage of this method is the general lack of overoxidation to the corresponding carboxylic acids. thieme-connect.de More forceful oxidation conditions, using reagents like potassium permanganate (B83412) or chromic acid, would be required to convert the methyl groups to carboxylic acids. Due to the electronic deactivation by the -CF3 group, these reactions may require harsher conditions compared to the oxidation of simpler xylenes.

| Oxidizing Agent Class | Potential Product(s) | Reaction Notes |

|---|---|---|

| Mild Oxidants (e.g., IBX) | 3-Methyl-2-(trifluoromethyl)benzaldehyde; 2,6-Dimethyl-3-(trifluoromethyl)benzaldehyde | Selective oxidation to the aldehyde stage is possible. The electron-withdrawing -CF3 group retards the reaction. thieme-connect.de |

| Strong Oxidants (e.g., KMnO4) | 3-Methyl-2-(trifluoromethyl)benzoic acid; 2-(Trifluoromethyl)isophthalic acid | Harsher conditions are typically required for oxidation to the carboxylic acid, and overoxidation of both methyl groups is possible. |

Reduction Reactions of the Aromatic Ring

While the trifluoromethyl group is generally resistant to reduction, the aromatic ring of this compound can be reduced under specific conditions. The method of reduction determines the final product.

Catalytic Hydrogenation Aromatic rings are generally inert to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org To reduce the benzene ring, more forcing conditions are necessary, such as high temperatures and pressures of hydrogen gas in the presence of a catalyst. libretexts.orglibretexts.org Using catalysts like platinum, or more effective ones like rhodium on carbon, can convert the aromatic ring into a cyclohexane (B81311) ring. libretexts.org For this compound, this process would yield 1,3-dimethyl-2-(trifluoromethyl)cyclohexane.

Birch Reduction The Birch reduction provides a method for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene. lumenlearning.commasterorganicchemistry.com This reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) in the presence of an alcohol proton source. masterorganicchemistry.com The reactivity of an aromatic ring in a Birch reduction is enhanced by the presence of electron-withdrawing groups. lumenlearning.commasterorganicchemistry.com Therefore, the -CF3 group in this compound facilitates this reaction. The electron-donating methyl groups also influence the regioselectivity of the reduction, directing the placement of the resulting double bonds.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Rh/C or Pt, high pressure/heat | 1,3-Dimethyl-2-(trifluoromethyl)cyclohexane | Complete saturation of the aromatic ring. libretexts.org |

| Birch Reduction | Na or Li, liquid NH3, EtOH | Dimethyl-(trifluoromethyl)cyclohexadiene isomer | Partial reduction to a non-conjugated diene. The -CF3 group activates the ring for this reaction. lumenlearning.com |

Lithiation and Subsequent Substitution Reactions

The strong inductive effect of the trifluoromethyl group significantly increases the acidity of the ortho-protons on the aromatic ring, making them susceptible to deprotonation by strong organolithium bases. This process, known as directed ortho-metalation (DoM), creates a potent aryllithium intermediate that can be trapped by various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

In this compound, the protons at the C4 and C6 positions are ortho to the trifluoromethyl group. Deprotonation at these sites can be achieved using strong, non-nucleophilic bases such as alkyllithiums (e.g., n-butyllithium, s-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). wikipedia.orguwindsor.ca The general principle involves the coordination of the Lewis acidic lithium cation to a directing metalation group (DMG), which positions the base to abstract a nearby proton. wikipedia.orgwikipedia.org While the -CF3 group itself is not a traditional coordinating DMG, its powerful acidifying effect is often sufficient to direct lithiation.

Regioselectivity between the C4 and C6 positions is a key consideration. The C6 position is sterically hindered by the adjacent methyl group at C1. Consequently, lithiation is expected to occur preferentially at the less sterically encumbered C4 position. The resulting 4-lithio-1,3-dimethyl-2-(trifluoromethyl)benzene can then react with a variety of electrophiles (e.g., CO2, aldehydes, alkyl halides) to yield 4-substituted derivatives.

The mechanism of ortholithiation is complex and highly dependent on reaction conditions, including the specific base, solvent, temperature, and presence of additives. wpmucdn.com Organolithium reagents exist as aggregates (e.g., dimers, tetramers) in solution, and it is often a less-aggregated, more reactive species that acts as the active base. ias.ac.inresearchgate.net

Kinetic studies on the closely related lithiation of 1,4-bis(trifluoromethyl)benzene (B1346883) with LDA in tetrahydrofuran (B95107) (THF) have shown that the reaction mechanism can involve competing pathways based on different aggregates of the lithium amide. wpmucdn.com The process is sensitive to factors like reactant concentrations and trace impurities, which can alter the aggregation state of the base and thus the reaction rate and pathway. wpmucdn.com The mechanism is generally understood to proceed via a pre-lithiation complex where the base coordinates to the substrate, followed by the rate-determining proton transfer step. ias.ac.in Steric factors play a crucial role in the transition state of this proton abstraction, which further supports the preference for lithiation at the less hindered C4 position in this compound. ias.ac.in

Radical Reactions involving the Trifluoromethyl Group

The trifluoromethyl group can be activated to participate in radical reactions, typically through a single-electron transfer (SET) process. semanticscholar.org The high electron affinity of the trifluoromethylaromatic system allows it to accept an electron from a reductant, such as a photoredox catalyst or a reducing metal, to form a radical anion. rhhz.netnih.gov This transient species can then undergo cleavage of a carbon-fluorine bond to eliminate a fluoride (B91410) anion and generate a difluorobenzylic radical. rhhz.netnih.gov

This radical-based C-F bond functionalization is a powerful strategy for synthesizing partially fluorinated molecules. rhhz.net The generated difluorobenzylic radical is a key intermediate that can be trapped by various radical acceptors, such as alkenes, to form new carbon-carbon bonds. nih.gov This reactivity is highly sensitive to the electronic properties of the aromatic ring; substrates with strong electron-withdrawing groups, like the -CF3 group, are more amenable to the initial electron transfer step. rhhz.net Modern methods often employ visible-light photoredox catalysis to generate these radical intermediates under mild conditions, offering an efficient route to access diverse difluoroalkylaromatic compounds. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

Chromatographic Purity Assessment and Validation

Chromatographic methods are fundamental in verifying the purity of 1,3-Dimethyl-2-(trifluoromethyl)benzene and validating its identity by its characteristic retention time under specific analytical conditions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Retention Time Validation

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is used to validate its retention time, which is a critical parameter for its identification in various matrices. The retention time is dependent on the analyte's affinity for the stationary phase versus the mobile phase.

In a typical research setting, a reversed-phase HPLC method would be employed. The nonpolar nature of the substituted benzene (B151609) ring interacts favorably with a nonpolar stationary phase (like C18), while a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) is used for elution. The specific retention time under defined conditions serves as a reliable identifier for the compound.

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 (Octadecyl-silica) | Provides a nonpolar surface for hydrophobic interaction. |

| Mobile Phase | Acetonitrile/Water gradient | Elutes the compound from the column; gradient allows for fine-tuning. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Column Temperature | 25-40 °C | Maintains consistent separation efficiency. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Detects the aromatic ring as it elutes. |

Gas Chromatography (GC) for Purity Assessment

Due to its volatility, Gas Chromatography (GC) is an exceptionally effective method for assessing the purity of this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A high-purity sample of this compound will yield a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, which can be quantified by their peak areas relative to the main compound. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5) | Separates compounds based on boiling point and polarity differences. |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 to 250 °C) | Allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for detecting organic compounds. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, the technique is invaluable for understanding the solid-state conformation and intermolecular interactions of related fluorinated and methylated aromatic compounds. mdpi.comaps.org

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planar geometry of the benzene ring and reveal the spatial orientation of the methyl and trifluoromethyl substituents. Furthermore, it would elucidate the crystal packing arrangement, showing how molecules interact with each other in the solid state through forces such as van der Waals interactions. Such structural insights are crucial for materials science applications and for understanding structure-property relationships. mdpi.com

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties of molecules at an electronic level. These theoretical studies complement experimental data by offering insights into reactivity and electronic structure that can be difficult to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can accurately predict its geometry, vibrational frequencies, and electronic properties. These calculations help elucidate the interplay between the electron-donating methyl (-CH₃) groups and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.

The presence of the -CF₃ group significantly lowers the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to xylene. DFT calculations can quantify this effect and predict the most likely sites for substitution by modeling the stability of potential intermediates. This predictive power is essential for designing synthetic routes involving this compound.

Modeling Charge Distribution and Frontier Molecular Orbitals

DFT is also employed to model the charge distribution and the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The distribution of electrostatic potential across the molecule reveals the electron-rich and electron-poor regions. In this compound, the highest negative charge is localized on the fluorine atoms of the -CF₃ group, while the hydrogen atoms of the methyl groups are regions of positive charge.

The energies and shapes of the HOMO and LUMO are critical for predicting a molecule's reactivity. malayajournal.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. malayajournal.org Computational models show how the substituent groups influence the energy and localization of these orbitals, thereby governing the compound's reaction pathways. researchgate.netresearchgate.net

| Computational Parameter | Predicted Finding for this compound | Significance |

| Electrostatic Potential | High negative potential around the fluorine atoms; moderate positive potential around methyl hydrogens. | Identifies sites for intermolecular interactions and potential nucleophilic or electrophilic attack. |

| HOMO Localization | Primarily localized on the electron-rich aromatic ring and methyl groups. | Indicates that reactions with electrophiles will likely occur at the aromatic ring. |

| LUMO Localization | Significant contribution from the trifluoromethyl group and the attached carbon atom. | Suggests that the molecule will accept electrons at the site of the electron-withdrawing -CF₃ group in reactions with nucleophiles. |

| HOMO-LUMO Energy Gap | A relatively large energy gap. | Implies high chemical stability and low reactivity compared to molecules with smaller gaps. |

Prediction of Preferred Trifluoromethylation Sites

The synthesis of this compound from its precursor, 1,3-dimethylbenzene (m-xylene), involves the regioselective introduction of a trifluoromethyl (CF₃) group. Predicting the most likely position of this substitution is a key aspect of synthetic strategy and is amenable to computational analysis using quantum chemistry. The regioselectivity of electrophilic or radical trifluoromethylation of substituted benzenes is governed by the electronic and steric effects of the substituents already present on the ring.

In the case of m-xylene (B151644), the two methyl groups are ortho- and para-directing for electrophilic aromatic substitution due to their electron-donating inductive and hyperconjugative effects. This results in increased electron density at positions 2, 4, and 6. However, the trifluoromethylation reaction can proceed through various mechanisms, including radical pathways, where the directing effects are more complex.

Computational studies on similar aromatic systems, such as 1,3-dimethoxybenzene, have shown that the site of trifluoromethylation can be controlled and predicted. For instance, in photo-induced trifluoromethylation reactions, the distribution of products can be influenced by reaction conditions, which in turn can be rationalized by computational models that evaluate the stability of reaction intermediates. For 1,3-dimethylbenzene, the possible sites for trifluoromethylation are positions 2, 4, and 5.

Position 2: This position is sterically hindered by the two adjacent methyl groups. However, it is electronically activated by both methyl groups.

Position 4: This position is electronically activated by one ortho and one para methyl group and is less sterically hindered than position 2.

Position 5: This position is electronically activated by two meta methyl groups, which is a weaker activating effect compared to ortho and para positions.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the trifluoromethylation of m-xylene. By calculating the activation energies for the formation of the different possible sigma complexes (intermediates) for each substitution site, the preferred site of reaction can be predicted. Generally, the pathway with the lowest activation energy barrier is the most favorable. While specific computational data for the trifluoromethylation of m-xylene to yield this compound is not extensively published, the principles of computational chemistry suggest that a combination of steric and electronic factors would be at play. The formation of the 2-substituted product would likely face a higher steric penalty compared to the 4-substituted isomer. However, the precise prediction would depend on the specific trifluoromethylating agent and reaction mechanism being modeled.

Excited-State DFT and TD-DFT Calculations for Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission spectra, can be investigated using Excited-State Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net These computational methods have become standard tools for predicting the electronic transitions of molecules. rsc.org

The ground state electronic structure of this compound would first be optimized using DFT. This calculation provides the molecular orbital (MO) energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the molecule's electronic transition properties. In this compound, the electron-donating methyl groups will raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group will lower the energy of the LUMO, likely leading to a smaller HOMO-LUMO gap compared to benzene or xylene.

TD-DFT calculations are then performed on the optimized ground-state geometry to compute the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-visible spectrum. rsc.org The calculations also provide the oscillator strengths for each electronic transition, which relate to the intensity of the absorption peaks.

The primary electronic transitions in aromatic molecules like this are typically π → π* transitions. The substitution pattern on the benzene ring will influence the energies of these transitions. For this compound, the interaction between the methyl and trifluoromethyl groups can lead to complex shifts in the absorption and emission spectra compared to simpler substituted benzenes.

To study the emission properties (fluorescence and phosphorescence), the geometry of the first excited singlet state (S₁) and the first triplet state (T₁) would be optimized. The energy difference between the S₁ optimized geometry and the ground state (S₀) at that geometry gives the emission energy. TD-DFT can also be used to calculate other photophysical parameters, such as the radiative lifetime and quantum yields, although these are more complex calculations.

A hypothetical table of calculated photophysical data for this compound, based on typical TD-DFT outputs, is presented below.

| Property | Predicted Value | Description |

| λmax (absorption) | ~260-270 nm | The wavelength of maximum UV absorption, corresponding to the lowest energy π → π* transition. |

| Oscillator Strength (f) | > 0.01 | A measure of the intensity of the electronic transition. |

| HOMO Energy | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~ -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ~ 5.5 eV | The energy difference between the HOMO and LUMO, related to the electronic excitation energy. |

| λem (fluorescence) | ~280-300 nm | The wavelength of maximum fluorescence emission, typically red-shifted from the absorption. |

Note: These are estimated values for illustrative purposes and would need to be confirmed by specific TD-DFT calculations.

Isodesmic Reactions for Acidity Analysis of Fluorinated Aromatics

The acidity of a C-H bond in an aromatic compound refers to the ease with which it can be deprotonated. The presence of a trifluoromethyl group, with its strong electron-withdrawing inductive effect, is expected to significantly increase the acidity of the aromatic protons in this compound compared to m-xylene. Computational chemistry provides a powerful means to quantify this acidity, often through the calculation of gas-phase acidities (ΔH°acid or ΔG°acid).

Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a high degree of cancellation of systematic errors in computational calculations, providing more accurate thermochemical data, such as enthalpies of formation and acidities.

To determine the acidity of a specific C-H bond in this compound (Ar-H), an isodesmic reaction scheme could be constructed as follows:

Ar-H + Ph⁻ → Ar⁻ + Ph-H

In this reaction, Ar-H is this compound, Ph-H is benzene (a reference compound with known acidity), Ar⁻ is the conjugate base of the target molecule, and Ph⁻ is the phenyl anion. The enthalpy change of this reaction (ΔH°rxn) can be calculated with high accuracy using DFT or other ab initio methods. The acidity of Ar-H can then be determined relative to the known acidity of benzene.

The acidity of the different aromatic protons in this compound (at positions 4, 5, and 6) will vary. The proton at position 6, being ortho to the CF₃ group, is expected to be the most acidic due to the proximity of the powerful electron-withdrawing group, which can stabilize the resulting carbanion. The proton at position 4, being para to the CF₃ group, will also be significantly acidified. The proton at position 5, meta to the CF₃ group, will be the least acidified of the three, as inductive effects are distance-dependent.

Theoretical studies on the gas-phase acidity of various fluorine-substituted benzenes have confirmed that the acidifying effect of fluorine substituents is significant and position-dependent. flinders.edu.au These studies, using high-level ab initio methods, provide a benchmark for understanding the acidity of more complex fluorinated aromatics like this compound. flinders.edu.au

Below is a table illustrating the expected trend in the calculated gas-phase acidity for the different protons of this compound.

| Proton Position | Expected Relative Acidity | Rationale |

| C-6-H | Most Acidic | Ortho to the strongly electron-withdrawing CF₃ group, leading to maximum stabilization of the conjugate base. |

| C-4-H | Moderately Acidic | Para to the CF₃ group, experiencing a significant, though slightly weaker, stabilizing effect compared to the ortho position. |

| C-5-H | Least Acidic | Meta to the CF₃ group, where the inductive effect is attenuated, and resonance stabilization of the carbanion is less effective. |

Research Applications of 1,3 Dimethyl 2 Trifluoromethyl Benzene

Intermediate in Complex Organic Molecule Synthesis

As a versatile building block, 1,3-Dimethyl-2-(trifluoromethyl)benzene serves as a starting point for the synthesis of more complex molecules. The presence of the trifluoromethyl group is particularly significant, as its incorporation into organic molecules is a key strategy in modern drug design and materials science.

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govjelsciences.comresearchgate.net This group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.govcapes.gov.br this compound represents a key precursor for incorporating this crucial functional group into potential pharmaceutical agents. The strategic placement of the methyl groups can also influence the molecule's orientation and interaction within a biological target.

While specific drugs directly synthesized from this compound are not prominently detailed in publicly accessible research, its utility can be inferred from the synthesis of analogous compounds. For example, trifluoromethyl-substituted aniline and benzene (B151609) derivatives are key intermediates in the synthesis of various drugs, including those targeting kinases and other enzymes. jelsciences.comnih.gov The synthesis of the non-steroidal anti-inflammatory drug Celecoxib, for instance, involves a pyrazole (B372694) ring formation with a trifluoromethyl group, highlighting the importance of trifluoromethylated precursors. capes.gov.br

Table 1: Examples of Pharmaceuticals Containing the Trifluoromethylphenyl Moiety

| Drug Name | Therapeutic Area | Role of Trifluoromethyl Group |

|---|---|---|

| Celecoxib | Anti-inflammatory | Enhances binding affinity to COX-2 enzyme |

| Fluoxetine | Antidepressant | Increases metabolic stability and brain penetration |

| Leflunomide | Anti-rheumatic | Key for biological activity and metabolic pathway |

| Bicalutamide | Anti-cancer | Improves binding to the androgen receptor |

This table illustrates the importance of the trifluoromethylphenyl structure in various drug classes, underscoring the potential of precursors like this compound.

The agrochemical industry widely utilizes trifluoromethyl-containing compounds for the development of new herbicides, insecticides, and fungicides. nih.govresearchgate.net The trifluoromethyl group can enhance the efficacy and stability of these agents. researchgate.net this compound serves as a valuable building block for creating novel agrochemicals. The specific substitution pattern on the benzene ring can be a scaffold to build more complex molecules with desired biological activities.

For instance, many successful agrochemicals, such as the herbicide Fluazifop-butyl and the insecticide Chlorfluazuron, contain a trifluoromethylpyridine or trifluoromethylphenyl group, respectively. nih.gov The synthesis of these products often relies on key intermediates that introduce the trifluoromethylated aromatic ring. nih.govjst.go.jp The principles used in these syntheses demonstrate the potential pathways where this compound could be employed to generate new active ingredients for crop protection.

Beyond pharmaceuticals and agrochemicals, this compound is an intermediate in the production of various specialty chemicals. These can include advanced polymers, liquid crystals, and other materials where the unique properties conferred by the trifluoromethyl group are advantageous. The production of aromatic trifluoromethyl compounds often involves the conversion of corresponding trichloromethyl compounds with hydrogen fluoride (B91410). google.com As a stable source of the 2,6-dimethylbenzotrifluoride structure, it can be used in multi-step syntheses to produce complex molecules for the electronics and materials science industries.

Biological and Medicinal Chemistry Research

The trifluoromethyl group is a bioisostere for a methyl group, meaning it has a similar size but different electronic properties. nih.gov This makes compounds like this compound and its derivatives subjects of significant interest in medicinal chemistry research.

A major challenge in drug development is ensuring that a drug molecule is not rapidly broken down by metabolic processes, primarily by cytochrome P450 (CYP) enzymes in the liver. fda.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic oxidation. nih.govpressbooks.pub

By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, medicinal chemists can block a site of metabolism, thereby increasing the drug's half-life and metabolic stability. nih.govresearchgate.net Furthermore, the lipophilicity (the ability to dissolve in fats and lipids) of a molecule is a critical factor for its ability to cross cell membranes and be absorbed by the body (bioavailability). The trifluoromethyl group is more lipophilic than a methyl group, and its incorporation can enhance a drug's ability to permeate biological membranes. nih.govnih.gov Research on molecules containing the this compound scaffold investigates how this specific arrangement of groups can optimize both stability and bioavailability in new drug candidates.

Table 2: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Change upon introducing -CF3 | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | Increased | Longer drug half-life, reduced dosage frequency nih.gov |

| Lipophilicity | Increased | Improved membrane permeability and bioavailability nih.govnih.gov |

| Acidity/Basicity | Modified (pKa altered) | Can alter drug-receptor interactions and solubility |

The potent electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule. nih.gov This change can influence how the molecule interacts with its biological target, such as an enzyme or a receptor. These interactions are often governed by electrostatic forces, hydrogen bonding, and hydrophobic interactions.

By strategically placing a trifluoromethyl group, researchers can enhance the binding affinity of a drug to its target, leading to increased potency. nih.gov For example, the trifluoromethyl group can act as a strong hydrogen bond acceptor and engage in favorable electrostatic interactions within a protein's binding pocket. The study of enzyme inhibition is a key strategy in treating many diseases, and designing potent inhibitors is a crucial step in drug development. mdpi.com The unique electronic properties of compounds derived from this compound make them valuable tools for probing enzyme active sites and developing novel inhibitors that can modulate metabolic pathways.

Structure-Activity Relationship Studies in Pharmaceuticals

In the realm of pharmaceutical research, understanding the structure-activity relationship (SAR) is crucial for the design of potent and selective drug candidates. The introduction of a trifluoromethyl group onto a phenyl ring can significantly influence a molecule's pharmacological profile. SAR studies on various compounds have demonstrated that the presence and position of a trifluoromethyl group can impact binding affinity, metabolic stability, and lipophilicity.

A notable example can be found in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, in the case of celecoxib and its analogs, modifications to the aryl moieties are explored to enhance COX-2 selectivity and potency. Studies have shown that substituting one of the phenyl rings with a trifluoromethyl group can be a key factor in achieving high inhibitory activity against COX-2. derpharmachemica.comnih.gov The trifluoromethyl group, being a strong electron-withdrawing substituent, can alter the electronic distribution of the molecule, thereby influencing its interaction with the active site of the enzyme. derpharmachemica.com

While direct SAR studies on this compound as a standalone pharmaceutical agent are not extensively documented, its structural motif is relevant to the design of bioactive molecules. The combination of the trifluoromethyl group with methyl groups provides a specific steric and electronic environment that can be exploited in the design of new chemical entities. The methyl groups can provide hydrophobic interactions with the target protein, while the trifluoromethyl group can engage in dipole-dipole or other electronic interactions, and also block metabolic pathways.

Potential as Bioisostere in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. This approach is often employed to improve a drug's pharmacokinetic or pharmacodynamic properties. The trifluoromethyl group is a well-established bioisostere for several functional groups.

One prominent example of the trifluoromethyl group acting as a bioisostere is its substitution for the aliphatic nitro group. nih.govelsevierpure.comresearchgate.netlboro.ac.uk In the development of positive allosteric modulators for the cannabinoid CB1 receptor, researchers successfully replaced a nitro group with a trifluoromethyl group. nih.govelsevierpure.comresearchgate.netlboro.ac.uk This bioisosteric replacement not only retained the desired biological activity but also led to compounds with improved metabolic stability and, in some cases, enhanced potency. nih.govelsevierpure.comresearchgate.netlboro.ac.uk

The this compound moiety itself can be considered a potential bioisostere for other substituted aromatic rings in drug candidates. The unique combination of lipophilic methyl groups and the electronically distinct trifluoromethyl group can mimic the steric and electronic profile of other substituted phenyl rings, potentially leading to improved drug-like properties. The design and synthesis of bioisosteres is a key strategy in drug development to enhance the properties of a parent compound without losing its biological activity. uni-muenchen.de

Materials Science Research

In materials science, the incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into polymers and other materials can lead to significant enhancements in their properties. This compound can serve as a building block or a precursor for the synthesis of advanced materials with tailored characteristics.

Synthesis of Advanced Materials with Specific Electronic or Thermal Characteristics

The introduction of trifluoromethyl groups into high-performance polymers like polyimides and poly(arylene ether)s is a widely used strategy to improve their properties. researchgate.netresearchgate.net While not always starting directly from this compound, the use of trifluoromethyl-containing monomers demonstrates the principle. These fluorinated polymers often exhibit:

Lower Dielectric Constant: The electron-withdrawing nature of the trifluoromethyl group can reduce the polarizability of the polymer chains, leading to a lower dielectric constant, which is highly desirable for applications in microelectronics. researchgate.netresearchgate.net

Improved Solubility: The presence of bulky trifluoromethyl groups can disrupt polymer chain packing, leading to increased solubility in organic solvents and better processability. researchgate.net

Increased Gas Permeability: The disruption of chain packing can also create more free volume within the polymer matrix, enhancing its permeability to gases. researchgate.net

The synthesis of such polymers often involves the polycondensation of fluorinated monomers, such as those containing trifluoromethyl-substituted phenyl rings. researchgate.net The specific substitution pattern of this compound could offer a unique combination of properties if incorporated into a polymer backbone.

Development of Fluorinated Metal-Organic Frameworks (F-MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Fluorinated MOFs (F-MOFs) are a subclass that incorporates fluorinated organic linkers. These materials are of great interest due to their enhanced hydrophobicity, chemical stability, and unique gas sorption properties. nih.gov

While the direct use of a dicarboxylic acid derivative of this compound as a linker in F-MOF synthesis is not widely reported, the principle is well-established with analogous structures. For example, linkers such as 2,2′-bis(trifluoromethyl)-4,4′-biphenyldicarboxylate have been used to construct F-MOFs. nih.gov The trifluoromethyl groups in these linkers line the pores of the MOF, creating a fluorinated environment that can lead to:

Increased Hydrophobicity: The fluorinated pores can repel water, making the F-MOFs more stable in humid environments.

Selective Gas Adsorption: The unique electronic environment of the fluorinated pores can lead to selective adsorption of certain gases.

Tailored Pore Sizes and Functionality: The specific geometry of the linker dictates the size and shape of the pores in the resulting MOF.

The hypothetical use of a dicarboxylic acid derivative of this compound as a linker would result in an F-MOF with a specific pore environment influenced by the presence of both methyl and trifluoromethyl groups.

Application in Conjugated Systems (e.g., Boron-Containing Materials)

Conjugated organic materials are of significant interest for their applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of electron-deficient units, such as those containing boron, into these systems can lead to materials with desirable electronic properties.

Research has shown that trifluoromethylated aryl groups can enhance the acceptor properties of three-coordinate boranes, which are often used as electron-accepting components in conjugated materials. semanticscholar.orgresearchgate.netnih.govmdpi.comnih.gov A closely related compound, 1,3-bis(trifluoromethyl)benzene, has been utilized as a versatile building block for the synthesis of new boron-containing conjugated systems. The use of ortho-trifluoromethylated aryls in these boron-containing systems not only improves their acceptor properties but also enhances their stability towards nucleophiles. The electron-deficient nature of boron makes these materials promising for a variety of applications in materials science. nih.gov

Stationary Phases for Gas Chromatography (e.g., DFP-15)

In the field of analytical chemistry, gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The separation is achieved based on the differential partitioning of analytes between a mobile gas phase and a stationary phase coated on the inside of a capillary column. The chemical nature of the stationary phase is critical for achieving the desired separation.

Polysiloxane-based stationary phases are widely used in GC due to their thermal stability and versatility. nih.govunt.edu The selectivity of these phases can be tuned by incorporating different functional groups. Trifluoromethyl-substituted phenyl groups have been incorporated into polysiloxane backbones to create stationary phases with unique selectivity. researchgate.nettargetanalysis.grnih.gov

An example of such a stationary phase is DFP-15, which is a polycyclic phenyl grafted polysiloxane containing a 3,4-2-(trifluoromethyl phenyl)-2,5-diphenyl phenyl group. researchgate.nettargetanalysis.gr The presence of the trifluoromethyl group enhances the polarity and selectivity of the stationary phase. targetanalysis.gr These types of stationary phases have shown excellent performance in the separation of various analytes, including substituted benzene isomers and polycyclic aromatic hydrocarbons. researchgate.net The trifluoropropyl group is another common fluorinated substituent used in GC stationary phases, imparting a moderate polarity to the column. nih.govtargetanalysis.gr

Below is an interactive data table summarizing the applications of trifluoromethyl-containing aromatic compounds in the research areas discussed.

| Research Area | Application | Key Findings/Properties |

| Pharmaceuticals | Structure-Activity Relationship (SAR) Studies | Trifluoromethyl groups can enhance potency and selectivity of drug candidates, such as COX-2 inhibitors. derpharmachemica.comnih.gov |

| Pharmaceuticals | Bioisosteric Replacement | The trifluoromethyl group can serve as a bioisostere for other functional groups, like the nitro group, improving metabolic stability. nih.govelsevierpure.comresearchgate.netlboro.ac.uk |

| Materials Science | Advanced Polymers | Incorporation of trifluoromethyl groups leads to enhanced thermal stability, lower dielectric constants, and improved solubility. researchgate.netresearchgate.net |

| Materials Science | Fluorinated Metal-Organic Frameworks (F-MOFs) | Trifluoromethyl-containing linkers create hydrophobic pores with selective gas adsorption properties. nih.gov |

| Materials Science | Boron-Containing Conjugated Systems | Trifluoromethylated aryl groups enhance the electron-accepting properties and stability of these materials. semanticscholar.org |

| Analytical Chemistry | Gas Chromatography Stationary Phases | Trifluoromethylphenyl groups in polysiloxane phases provide unique selectivity for separating aromatic compounds. researchgate.nettargetanalysis.gr |

Model Compound in Fundamental Chemical Research

This compound serves as a valuable model compound in fundamental chemical research due to the distinct and opposing electronic effects of its substituents. The electron-donating methyl groups activate the benzene ring towards electrophilic attack, while the strongly electron-withdrawing trifluoromethyl group deactivates it. This unique electronic and steric profile allows researchers to investigate the intricate interplay of these effects on reaction mechanisms and outcomes.

The study of electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, and this compound provides a nuanced substrate for mechanistic investigations. The two methyl groups direct incoming electrophiles to the ortho and para positions, while the trifluoromethyl group directs to the meta position. This competition allows for detailed analysis of how substituent effects govern regioselectivity.

In EAS reactions, the aromatic ring acts as a nucleophile and attacks an electrophile, forming a carbocation intermediate in the rate-determining step. masterorganicchemistry.commsu.edu The stability of this intermediate is paramount in determining the reaction's speed and the position of substitution.

The methyl groups, being electron-donating, stabilize the carbocation intermediate, thereby increasing the reaction rate compared to unsubstituted benzene. columbia.edu Conversely, the trifluoromethyl group is strongly deactivating due to its electron-withdrawing nature, which destabilizes the carbocation intermediate and slows the reaction. columbia.eduyoutube.com

Research on the nitration of toluene (methylbenzene) shows it reacts 20-25 times faster than benzene, while (trifluoromethyl)benzene reacts 40,000 times more slowly. columbia.edu In this compound, the activating effect of the two methyl groups is tempered by the deactivating trifluoromethyl group. The directing effects of the substituents are also in competition. The methyl groups favor substitution at the 4 and 6 positions (ortho and para to one methyl group and meta to the other) and the 2-position (ortho to both methyls). The trifluoromethyl group, a meta-director, would favor substitution at the 4 and 6 positions. columbia.eduyoutube.com However, the 2-position is highly sterically hindered. Consequently, electrophilic attack often favors the less hindered C-4 and C-6 positions.

| Substituent | Electronic Effect | Directing Influence | Impact on Reaction Rate |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating | Ortho, Para | Activating (Increases rate) |

| -CF₃ (Trifluoromethyl) | Electron-withdrawing | Meta | Deactivating (Decreases rate) |

In the field of organometallic chemistry, this compound and its derivatives are utilized in the synthesis and study of novel ligands and metal complexes. The presence of the trifluoromethyl group can significantly influence the electronic properties of a ligand, which in turn affects the stability, reactivity, and catalytic activity of the resulting metal complex. The electron-withdrawing nature of the trifluoromethyl group can enhance the acceptor properties of ligands, which is a desirable characteristic in certain catalytic applications.

For instance, arylborane compounds containing trifluoromethyl groups have been shown to exhibit improved stability and acceptor strength. researchgate.net This is particularly relevant in the development of Lewis acids and their corresponding complexes. The steric bulk of the trifluoromethyl group, combined with that of the adjacent methyl groups, can also be exploited to control the coordination environment around a metal center, influencing the selectivity of catalytic reactions.

The development of weakly coordinating anions (WCAs) is crucial for the stabilization of highly reactive cations and for creating superacidic systems. nih.govnih.gov While this compound itself is not directly a WCA or a superacid, its derivatives can be used as precursors in their synthesis. The strong electron-withdrawing properties of the trifluoromethyl group are key to creating anions with a diffuse negative charge, which is a hallmark of a WCA.

Lewis superacids are exceptionally strong Lewis acids, and their synthesis often involves ligands with highly electron-withdrawing substituents. nih.govnih.gov The principles learned from studying the electronic effects in molecules like this compound can inform the design of new ligands for the creation of potent Lewis superacids. These superacids and their corresponding WCAs are instrumental in various chemical transformations, including polymerization catalysis and the generation of highly electrophilic species.

Environmental Research and Degradation Studies of Fluorinated Aromatics

Fluorinated aromatic compounds are of environmental interest due to their widespread use and potential persistence. The trifluoromethyl group, in particular, can impart significant metabolic stability to a molecule. rsc.org Understanding the environmental fate and degradation pathways of such compounds is therefore of high importance.

This compound can serve as a model compound in studies aimed at elucidating the mechanisms of degradation of trifluoromethylated aromatic compounds. Research in this area often focuses on photodegradation, as well as microbial and enzymatic degradation pathways. nih.gov Studies on the photodegradation of other complex brominated flame retardants have shown that the process can be influenced by factors such as UV irradiation wavelength and the solvent. nih.gov These studies indicate that degradation can lead to a variety of breakdown products, which may have different physicochemical properties and biological effects than the parent compound. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Trifluoromethylating Reagents

The synthesis of 1,3-dimethyl-2-(trifluoromethyl)benzene often relies on the direct trifluoromethylation of 1,3-dimethylbenzene. Consequently, the evolution of trifluoromethylating reagents is paramount. Future research will likely focus on developing reagents that offer enhanced efficiency, selectivity, and safety over classical methods. While reagents like trifluoromethyl iodide (CF₃I) are used, modern research emphasizes the development of electrophilic, nucleophilic, and radical trifluoromethyl sources that operate under milder conditions.

Prominent examples of advanced electrophilic reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents), which have become commercially available and are of significant synthetic value. Recent innovations include reagents like trifluoromethyl thianthrenium triflate, which demonstrates versatile reactivity as a formal CF₃⁺, CF₃•, and CF₃⁻ source and is accessible in a single step from inexpensive starting materials. The development of such reagents is critical for improving the synthesis of highly substituted trifluoromethyl arenes like this compound, offering better regioselectivity and functional group tolerance. nih.gov

| Reagent Class | Examples | Key Advantages |

| Hypervalent Iodine | Togni Reagents | Commercially available, broad applicability. |

| Sulfonium Salts | Umemoto Reagents | High stability and reactivity. |

| Thianthrenium Salts | TT-CF₃⁺OTf⁻ | Single-step synthesis, versatile reactivity (electrophilic, radical, nucleophilic). |

| Organometallic | (Trifluoromethyl)tris(triphenylphosphine)copper(I) | Air-stable, suitable for cross-coupling with iodoarenes. |

Advancements in Stereoselective Synthesis of Fluorinated Aromatics